Selective Cofilin Competition: Miuraenamide A Versus Jasplakinolide on F-Actin Binding
Miuraenamide A differentiates from the prototypical actin stabilizer jasplakinolide through selective competition with cofilin for F-actin binding. While jasplakinolide binds to F-actin without affecting the interaction of any actin-binding proteins (ABPs) including cofilin, gelsolin, or profilin, miuraenamide A specifically competes with cofilin binding while leaving gelsolin and Arp2/3 binding unaffected [1].
| Evidence Dimension | Competition with actin-binding proteins for F-actin binding |
|---|---|
| Target Compound Data | Competes with cofilin; does not compete with gelsolin or Arp2/3 |
| Comparator Or Baseline | Jasplakinolide: no competition with cofilin, gelsolin, or profilin |
| Quantified Difference | Qualitative difference: selective cofilin competition versus no competition with any ABPs |
| Conditions | In vitro F-actin binding competition assays; molecular dynamics simulations |
Why This Matters
This selectivity enables miuraenamide A to serve as a unique chemical probe for dissecting cofilin-specific actin dynamics without perturbing other ABP interactions, a capability absent in jasplakinolide.
- [1] Wang S, Crevenna AH, Ugur I, Marion A, Antes I, Kazmaier U, et al. Actin stabilizing compounds show specific biological effects due to their binding mode. Sci Rep. 2019;9:9731. View Source
